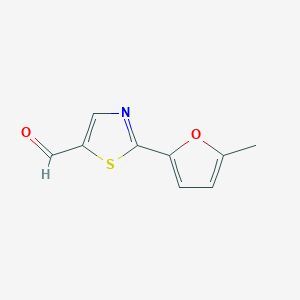

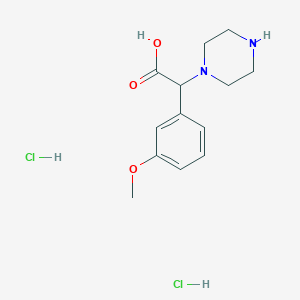

2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde

Vue d'ensemble

Description

The compound seems to be a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted furans with amines . For example, an 81% yield of bis(5-methylfuran-2-yl)methane (BMFM) can be obtained from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .Chemical Reactions Analysis

In the presence of H2O and air, a catalyst-free method was developed to produce bis(furan-2-yl)methane derivatives (BFMs) from furfuryl alcohol derivatives (FAs) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, (5-methylfuran-2-yl)methanethiol has a molecular weight of 128.19 and is a liquid at room temperature .Applications De Recherche Scientifique

Biomass Conversion to Furan Platform Chemicals

Furan derivatives, such as 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde , are pivotal in the transformation of biomass into valuable chemicals. They serve as intermediates in the synthesis of a wide range of furan platform chemicals (FPCs) that are sustainable alternatives to petroleum-based products . This compound can be involved in the production of bio-based materials beyond fuels and plastics, contributing to a greener chemical industry.

Diesel Fuel Precursors

The compound has potential applications in the conversion of 2-methylfuran to diesel fuel precursors. Through acid-catalyzed C–C bond-forming reactions followed by hydro-deoxygenation, it can lead to the production of polyfuranic compounds, which are crucial for creating renewable diesel fuels .

Ligand for Metal-Catalyzed Reactions

As a ligand, 2-(5-Methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde can enhance the efficiency of metal-catalyzed reactions. Its unique structure allows it to bind to metals, facilitating various catalytic processes that are essential in pharmaceutical synthesis and material science .

Drug Synthesis

The structural uniqueness of this compound makes it a candidate for synthesizing novel pharmaceuticals. Its incorporation into drug molecules could lead to the development of new medications with improved efficacy and reduced side effects.

Organic Chemistry Studies

In academic research, this compound can be used to study reaction mechanisms and the synthesis of complex molecules. It provides a versatile framework for exploring new chemical transformations and understanding fundamental organic chemistry principles.

Catalysis

Material Science

The furan and thiazole moieties present in this compound offer opportunities for developing new materials with unique properties. These could include advanced polymers, coatings, and electronic materials with specific functionalities .

Environmental Chemistry

This compound could be used in the study of environmental processes, such as the degradation of biomass and the synthesis of biodegradable materials. Its role in creating eco-friendly chemicals aligns with the goals of sustainable chemistry .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-2-3-8(12-6)9-10-4-7(5-11)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCZJWCEJJECPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)